molecular formula C15H9Cl2N3O4S B12578284 4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol CAS No. 190277-73-7

4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol

Cat. No.: B12578284
CAS No.: 190277-73-7
M. Wt: 398.2 g/mol
InChI Key: BCHQIRZSZSNPCV-UHFFFAOYSA-N
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Description

4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol typically involves a nucleophilic substitution reaction. The starting material, 4,6-dichloro-1,3,5-triazine, undergoes a reaction with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency. The use of microwave irradiation has also been explored to reduce reaction time and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol involves its interaction with biological molecules. The triazine ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This compound can also disrupt cell membranes and interfere with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde
  • 4-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline
  • 4-(4,6-Dichloro-1,3,5-triazin-2-yl)thiophenol

Uniqueness

4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol is unique due to its combination of a triazine ring with a phenolic sulfonyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

190277-73-7

Molecular Formula

C15H9Cl2N3O4S

Molecular Weight

398.2 g/mol

IUPAC Name

4-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]sulfonylphenol

InChI

InChI=1S/C15H9Cl2N3O4S/c16-13-18-14(17)20-15(19-13)24-10-3-7-12(8-4-10)25(22,23)11-5-1-9(21)2-6-11/h1-8,21H

InChI Key

BCHQIRZSZSNPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

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